molecular formula C14H12O6S3 B14376416 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid CAS No. 89500-23-2

2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid

Cat. No.: B14376416
CAS No.: 89500-23-2
M. Wt: 372.4 g/mol
InChI Key: SJLXAIOFUCWNOB-UHFFFAOYSA-N
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Description

2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid is a chemical compound known for its unique structure and properties It features a naphthalene ring with a sulfinyl group and a disulfanyl linkage to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid typically involves the reaction of 8-sulfinonaphthalene-1-thiol with butanedioic acid derivatives under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to facilitate the formation of the disulfanyl bond. Common solvents used in this synthesis include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfonyl derivatives.

    Reduction: The disulfanyl bond can be reduced to thiol groups.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid involves its interaction with molecular targets through its functional groups. The sulfinyl and disulfanyl groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The naphthalene ring can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(8-Sulfonaphthalen-1-yl)disulfanyl]butanedioic acid
  • 2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]propanoic acid

Uniqueness

Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .

Properties

CAS No.

89500-23-2

Molecular Formula

C14H12O6S3

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(8-sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid

InChI

InChI=1S/C14H12O6S3/c15-12(16)7-10(14(17)18)22-21-9-5-1-3-8-4-2-6-11(13(8)9)23(19)20/h1-6,10H,7H2,(H,15,16)(H,17,18)(H,19,20)

InChI Key

SJLXAIOFUCWNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SSC(CC(=O)O)C(=O)O)C(=CC=C2)S(=O)O

Origin of Product

United States

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